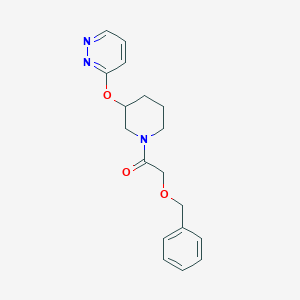
3-(2-aminoethyl)-7-methylquinolin-2(1H)-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-aminoethyl)-7-methylquinolin-2(1H)-one hydrochloride is a chemical compound with a unique structure that combines a quinoline core with an aminoethyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-aminoethyl)-7-methylquinolin-2(1H)-one hydrochloride typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Aminoethyl Side Chain: The aminoethyl side chain can be introduced through a nucleophilic substitution reaction. This involves reacting the quinoline derivative with 2-bromoethylamine under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
3-(2-aminoethyl)-7-methylquinolin-2(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The aminoethyl side chain can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
3-(2-aminoethyl)-7-methylquinolin-2(1H)-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a fluorescent probe.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(2-aminoethyl)-7-methylquinolin-2(1H)-one hydrochloride involves its interaction with specific molecular targets. The aminoethyl side chain allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The quinoline core can intercalate with DNA, affecting gene expression and cellular processes.
類似化合物との比較
Similar Compounds
Serotonin: 3-(2-aminoethyl)-1H-indol-5-ol, a neurotransmitter with a similar aminoethyl side chain.
Tryptamine: 3-(2-aminoethyl)indole, another compound with a similar structure but different core.
Uniqueness
3-(2-aminoethyl)-7-methylquinolin-2(1H)-one hydrochloride is unique due to its combination of a quinoline core and an aminoethyl side chain, which provides a distinct set of chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
3-(2-aminoethyl)-7-methyl-1H-quinolin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O.ClH/c1-8-2-3-9-7-10(4-5-13)12(15)14-11(9)6-8;/h2-3,6-7H,4-5,13H2,1H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBDGSQQIRPSBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Thiophen-2-yl)acetyl]pyrrolidine-2-carboxylic acid](/img/structure/B2638106.png)
![N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2638107.png)


![2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B2638110.png)
![2-[3-(Pyrrolidine-1-carbonyl)phenoxy]pyridine](/img/structure/B2638115.png)

![2-{[3,5-Bis(trifluoromethyl)benzyl]sulfanyl}-5-phenyl-1,3,4-oxadiazole](/img/structure/B2638117.png)

![2,3-Dibenzoyloxybutanedioic acid;[(3S)-piperidin-3-yl]methanol](/img/structure/B2638120.png)

![Ethyl 3-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}acetohydrazido)-3-iminopropanoate](/img/structure/B2638125.png)
